

Phenyl Vinyl Sulfone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl vinyl sulfone*

Cat. No.: *B105559*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl vinyl sulfone (PVS) has emerged as a highly versatile and valuable building block in organic synthesis. Its unique electronic properties, arising from the strongly electron-withdrawing phenylsulfonyl group conjugated to a vinyl moiety, render it an exceptional Michael acceptor and a reactive dienophile in cycloaddition reactions. This technical guide provides a comprehensive overview of the core applications of **phenyl vinyl sulfone**, including its role in carbon-carbon and carbon-heteroatom bond formation, the synthesis of complex carbocyclic and heterocyclic scaffolds, and its utility in polymer chemistry and drug discovery. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.

Introduction

Phenyl vinyl sulfone, with the chemical structure $C_6H_5SO_2CH=CH_2$, is a crystalline solid that has garnered significant attention in the field of organic chemistry.^[1] Its synthetic utility is primarily attributed to the high reactivity of the double bond, which is strongly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent sulfonyl group. This inherent reactivity makes PVS a powerful tool for the construction of a diverse array of organic molecules.^[2] This guide will delve into the fundamental reactivity of PVS and showcase its application in various synthetic contexts.

Physicochemical and Spectroscopic Properties

Phenyl vinyl sulfone is typically an off-white or tan powder.^[3] Key physical and spectroscopic data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₂ S	[2]
Molecular Weight	168.21 g/mol	[4]
Melting Point	66–69 °C	[1][2]
Boiling Point	105–110 °C (1.5 mmHg)	[2]
Solubility	Soluble in most common organic solvents	[1]
¹ H NMR (CDCl ₃ , δ)		
H _α (trans to SO ₂)	5.96 (d, J = 10 Hz)	[2]
H _α (cis to SO ₂)	6.33 (d, J = 17 Hz)	[2]
H _β	6.75 (dd, J = 10, 17 Hz)	[2]
Aromatic	7.55 (m, 3H), 7.85 (m, 2H)	[2]
¹³ C NMR (CDCl ₃ , δ)		
	127.8, 127.9, 129.3, 133.6, 138.3	[5]
IR (CHCl ₃ , cm ⁻¹)	3020, 1445, 1380, 1315, 1145, 1080, 965	[2]

Key Applications in Organic Synthesis

The synthetic versatility of **phenyl vinyl sulfone** is demonstrated in a wide range of organic transformations.

Michael Addition Reactions

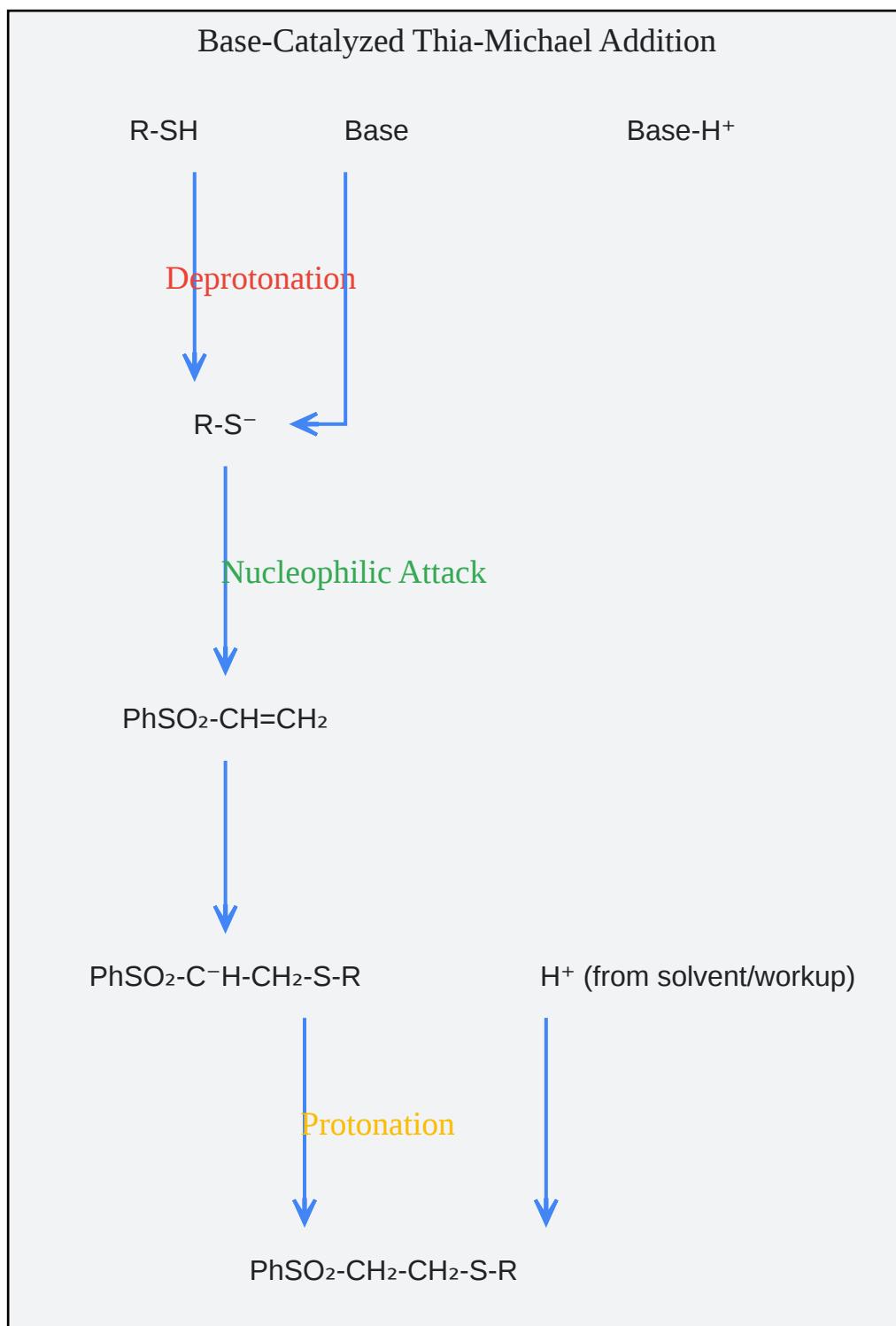
Phenyl vinyl sulfone is an excellent Michael acceptor, readily reacting with a wide variety of nucleophiles, including thiols, amines, and carbanions.^[2] This reactivity provides a reliable

method for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Michael Addition of a Thiol to **Phenyl Vinyl Sulfone**

This protocol describes a general procedure for the conjugate addition of a thiol to **phenyl vinyl sulfone**.

Materials:


- **Phenyl vinyl sulfone**
- Thiol (e.g., 2-phenylethanethiol)
- Base catalyst (e.g., triethylamine, DBU)
- Solvent (e.g., Dichloromethane, THF, DMF)
- Standard laboratory glassware and stirring apparatus
- Thin Layer Chromatography (TLC) supplies
- Purification apparatus (e.g., column chromatography)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve **phenyl vinyl sulfone** (1.0 eq.) in the chosen solvent.
- Add the thiol (1.0-1.2 eq.) to the solution.
- Add a catalytic amount of the base (0.1 eq.).
- Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

Expected Yield: Yields for this type of reaction are generally high, often exceeding 90%.

The mechanism of the base-catalyzed thia-Michael addition is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Mechanism of the base-catalyzed thia-Michael addition to **phenyl vinyl sulfone**.

Diels-Alder Reactions

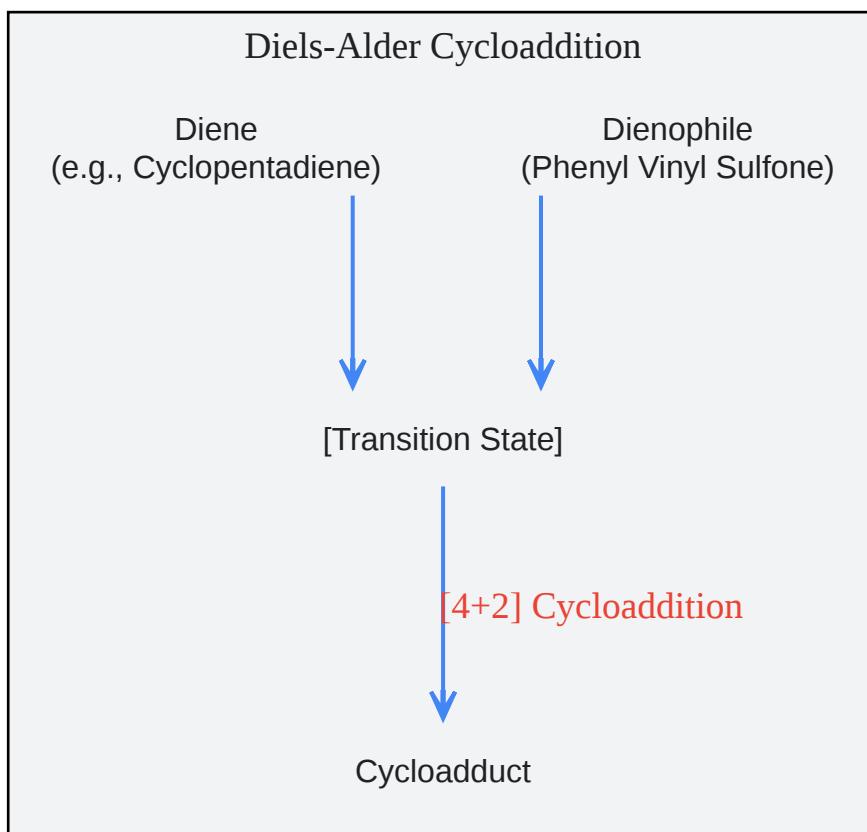
As a moderately reactive dienophile, **phenyl vinyl sulfone** participates in [4+2] cycloaddition reactions with various dienes to form six-membered rings.^[2] The resulting adducts can be further manipulated, making PVS a valuable synthon for more complex cyclic systems.

Experimental Protocol: Diels-Alder Reaction of **Phenyl Vinyl Sulfone** with Cyclopentadiene

This protocol outlines the cycloaddition of **phenyl vinyl sulfone** with freshly cracked cyclopentadiene.

Materials:

- **Phenyl vinyl sulfone**
- Dicyclopentadiene
- Apparatus for cracking dicyclopentadiene (distillation setup)
- Solvent (e.g., Toluene, Dichloromethane)
- Standard laboratory glassware and stirring apparatus
- Purification apparatus (e.g., recrystallization or column chromatography)


Procedure:

- Cracking of Dicyclopentadiene: In a fume hood, gently heat dicyclopentadiene in a distillation apparatus to approximately 180 °C. Collect the cyclopentadiene monomer by distillation, keeping the receiving flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
- In a round-bottom flask, dissolve **phenyl vinyl sulfone** (1.0 eq.) in the chosen solvent.

- Cool the solution in an ice bath and slowly add the freshly prepared cyclopentadiene (1.2-1.5 eq.).
- Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield the Diels-Alder adduct. The endo isomer is typically the major product.

Expected Yield: High yields are common for this reaction.

The concerted mechanism of the Diels-Alder reaction is illustrated below.

[Click to download full resolution via product page](#)

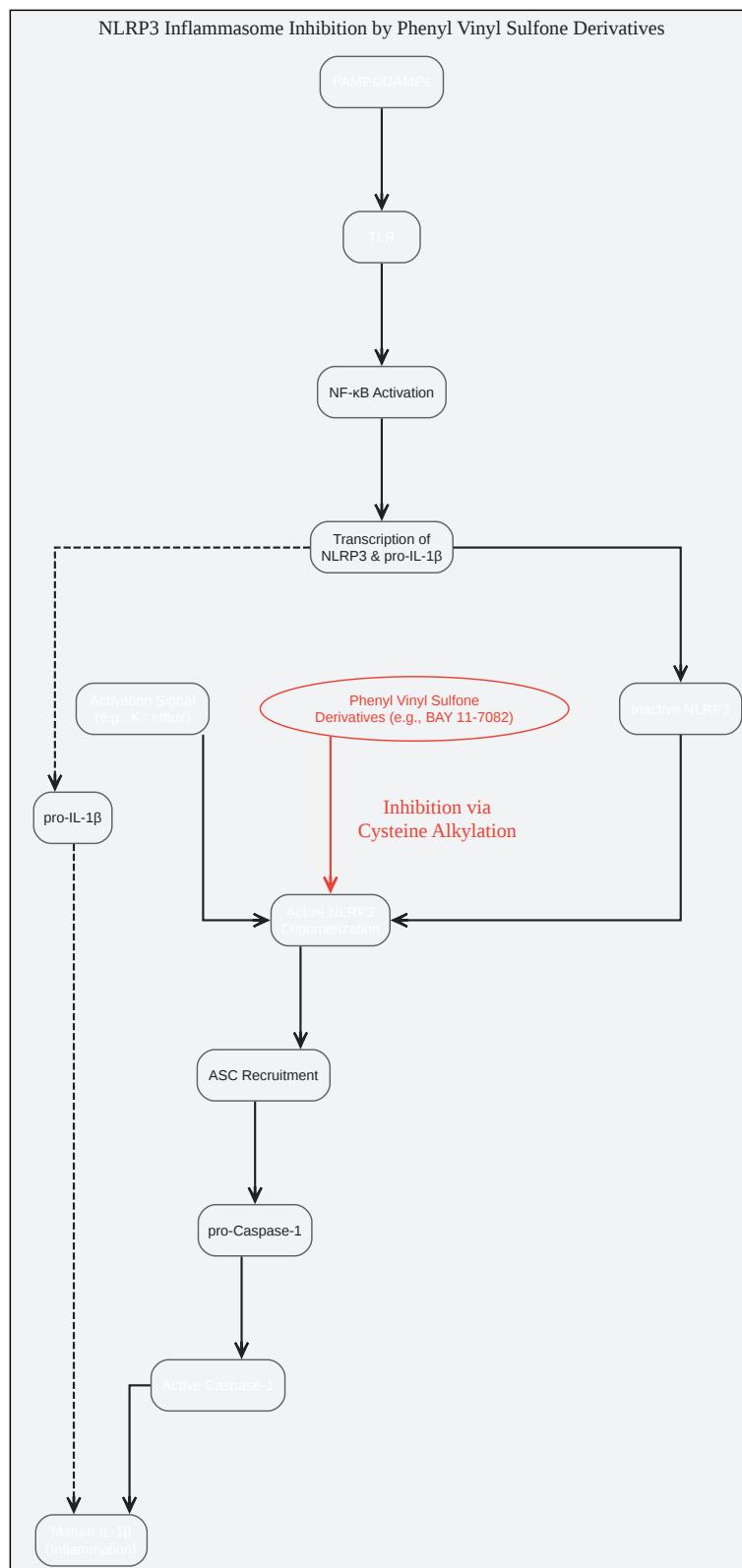
Caption: Concerted mechanism of the Diels-Alder reaction with **phenyl vinyl sulfone**.

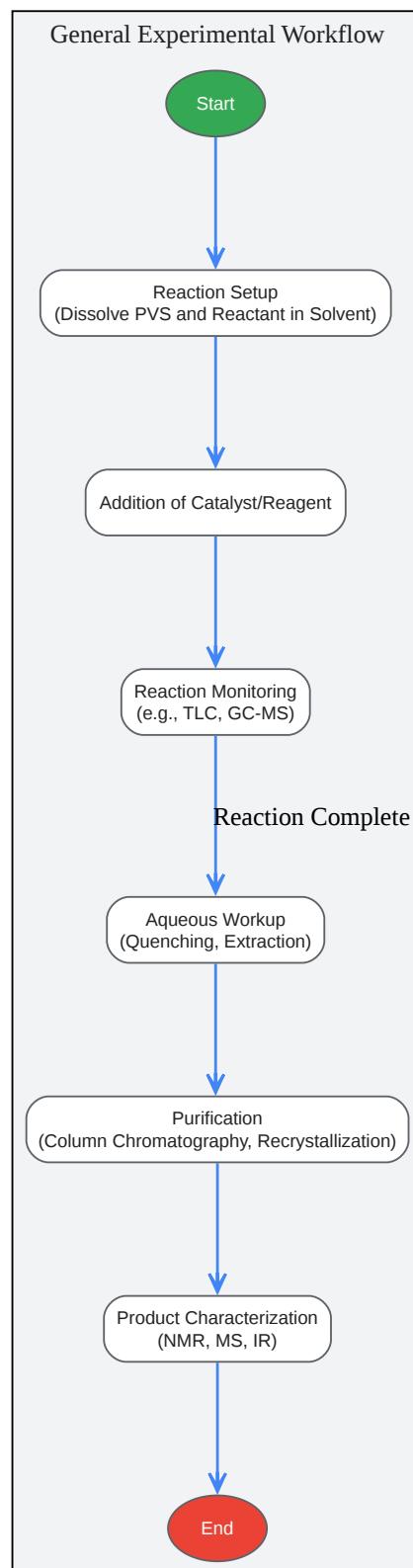
Synthesis of Heterocyclic Compounds

Phenyl vinyl sulfone is a valuable precursor for the synthesis of various heterocyclic compounds. Through Michael addition followed by intramolecular cyclization, a range of nitrogen- and oxygen-containing heterocycles can be accessed. For example, reaction with N-heterocycles can lead to N-alkylated products.[\[6\]](#)

Polymer Chemistry

The vinyl group of **phenyl vinyl sulfone** allows it to undergo polymerization and copolymerization reactions.[\[7\]](#)[\[8\]](#) The resulting polymers, polysulfones, are known for their high-performance properties, including thermal stability and chemical resistance, making them useful in materials science.[\[9\]](#)


Role in Drug Development and Chemical Biology


The **phenyl vinyl sulfone** motif is present in a number of biologically active molecules and has been explored in drug discovery. Its ability to act as a covalent inhibitor by reacting with nucleophilic residues, such as cysteine in enzyme active sites, is a key aspect of its biological activity.[\[10\]](#)

Inhibition of the NLRP3 Inflammasome

Phenyl vinyl sulfone and its derivatives have been identified as inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a multiprotein complex involved in the innate immune response.[\[11\]](#)[\[12\]](#) Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. **Phenyl vinyl sulfone** derivatives, such as BAY 11-7082, have been shown to inhibit NLRP3 inflammasome activation, in part by alkylating cysteine residues in the NLRP3 ATPase domain.[\[13\]](#)

The following diagram illustrates the simplified signaling pathway of NLRP3 inflammasome activation and the inhibitory action of **phenyl vinyl sulfone** derivatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenyl vinyl sulfone 99 5535-48-8 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 5. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone | Journal of Research Updates in Polymer Science [neolifescience.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Characterization of the NLRP3 Inflammasome: Inhibitors, Activators, an" by Christine A Juliana [jdc.jefferson.edu]
- 13. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phenyl Vinyl Sulfone: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105559#phenyl-vinyl-sulfone-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com